molecular formula C26H20N2O6 B14947214 methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

Cat. No.: B14947214
M. Wt: 456.4 g/mol
InChI Key: ZBQZEPGDUNVYTN-XMHGGMMESA-N
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Description

METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes benzoyloxy, methoxyphenyl, and cyano groups

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H20N2O6/c1-32-23-15-17(12-13-22(23)34-25(30)18-8-4-3-5-9-18)14-19(16-27)24(29)28-21-11-7-6-10-20(21)26(31)33-2/h3-15H,1-2H3,(H,28,29)/b19-14+

InChI Key

ZBQZEPGDUNVYTN-XMHGGMMESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoyloxy and methoxyphenyl intermediates, followed by their coupling with a cyano group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers investigate its potential therapeutic properties and its mechanism of action in biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE can be compared with similar compounds that have benzoyloxy, methoxyphenyl, or cyano groups. Some similar compounds include:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-METHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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